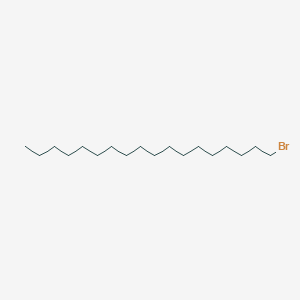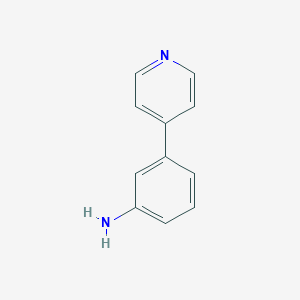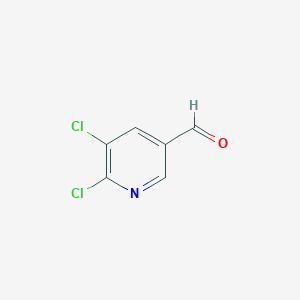
Ranatensin M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ranatensin M is a peptide that is extracted from the skin of the Chinese brown frog, Rana chensinensis. It is a well-known bioactive peptide that has gained significant attention from the scientific community due to its potential therapeutic applications. Ranatensin M is a cyclic nonadecapeptide that has a unique amino acid sequence. It has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Ranatensin M involves the activation of specific receptors in the body. It has been shown to bind to the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure. Ranatensin M also binds to the neurotensin receptor, which is involved in the regulation of pain and anxiety. The binding of Ranatensin M to these receptors leads to a cascade of biochemical reactions that result in the observed biological effects.
Biochemical and Physiological Effects:
Ranatensin M has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to lower blood pressure by inhibiting the renin-angiotensin-aldosterone system. Ranatensin M has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, Ranatensin M has been shown to have antimicrobial effects against a wide range of pathogens, including bacteria and fungi. Ranatensin M has also been shown to have anxiolytic and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ranatensin M has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a wide range of biological activities, which makes it a promising candidate for drug development. Ranatensin M is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of Ranatensin M is that it has a low yield, which makes it challenging to produce in large quantities. Additionally, Ranatensin M is relatively unstable, which makes it challenging to store and transport.
Orientations Futures
There are several future directions for research on Ranatensin M. One of the directions is to investigate its potential as a therapeutic agent for hypertension and other cardiovascular diseases. Another direction is to explore its potential as an anticancer agent. Additionally, more research is needed to understand the mechanism of action of Ranatensin M and its potential interactions with other drugs. Finally, further research is needed to optimize the synthesis of Ranatensin M and to develop more efficient methods for producing the peptide in larger quantities.
Conclusion:
Ranatensin M is a promising bioactive peptide that has gained significant attention from the scientific community due to its potential therapeutic applications. It exhibits a wide range of biological activities, including antihypertensive, antitumor, and antimicrobial effects. Ranatensin M has also been shown to have anxiolytic and analgesic effects. While there are some limitations to its use in lab experiments, Ranatensin M has several advantages that make it a promising candidate for drug development. Further research is needed to explore its potential as a therapeutic agent and to optimize its synthesis and production.
Méthodes De Synthèse
The synthesis of Ranatensin M involves the extraction of the peptide from the skin of the Chinese brown frog. The purification of the peptide involves a combination of chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gel filtration chromatography. The yield of Ranatensin M is relatively low, which makes it a challenging peptide to synthesize. However, recent advances in peptide synthesis techniques have made it possible to produce Ranatensin M in larger quantities.
Applications De Recherche Scientifique
Ranatensin M has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antihypertensive, antitumor, and antimicrobial effects. Ranatensin M has also been shown to have anxiolytic and analgesic effects. These properties make it a promising candidate for drug development.
Propriétés
Numéro CAS |
135727-57-0 |
|---|---|
Nom du produit |
Ranatensin M |
Formule moléculaire |
C48H64N14O8S |
Poids moléculaire |
997.2 g/mol |
Nom IUPAC |
2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-N-[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide |
InChI |
InChI=1S/C48H64N14O8S/c1-5-27(2)41(62-43(65)28(3)57-45(67)38(18-30-21-53-35-14-10-9-13-33(30)35)60-44(66)34(49)19-31-22-51-25-55-31)48(70)54-24-40(63)58-39(20-32-23-52-26-56-32)47(69)61-37(17-29-11-7-6-8-12-29)46(68)59-36(42(50)64)15-16-71-4/h6-14,21-23,25-28,34,36-39,41,53H,5,15-20,24,49H2,1-4H3,(H2,50,64)(H,51,55)(H,52,56)(H,54,70)(H,57,67)(H,58,63)(H,59,68)(H,60,66)(H,61,69)(H,62,65) |
Clé InChI |
ORAUXLRLTVWGBK-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |
Séquence |
HWAXGHFM |
Synonymes |
His-Trp-Ala-Ile-Gly-His-Phe-Met-NH2 histidyl-tryptophyl-alanyl-isoleucyl-glycyl-histidyl-phenylalanyl-methionine amide ranatensin M ranatensin-M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



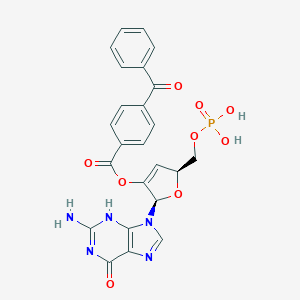
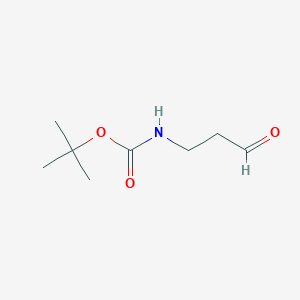


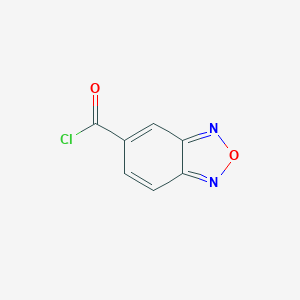
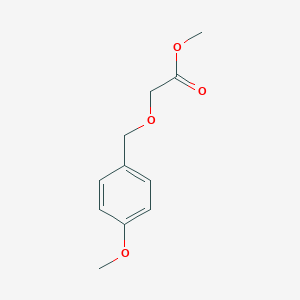
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
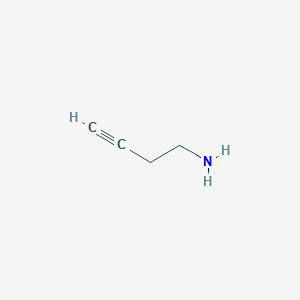
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)

